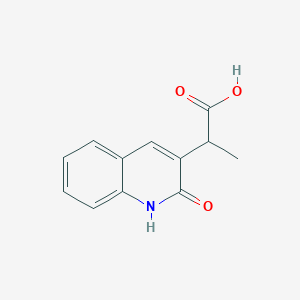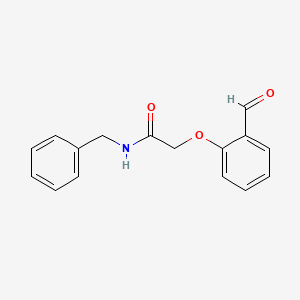
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological activities.
Mechanism of Action
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a selective and potent inhibitor of GSK-3 that binds to the ATP-binding site of the enzyme. It inhibits the activity of both GSK-3α and GSK-3β isoforms, which are involved in the regulation of various cellular processes. GSK-3 plays a critical role in the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to regulate the proliferation and differentiation of various cell types, including cancer cells. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in lab experiments is its high potency and selectivity for GSK-3. It has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is its high cost, which may limit its use in some research labs.
Future Directions
There are many future directions for the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in scientific research. One area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the development of new therapies for cancer. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been shown to have potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in these areas.
Synthesis Methods
The synthesis of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves the reaction of 6-chloro-3-nitro-1-methylquinolin-4(1H)-one with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst and hydrogen gas to yield 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one. The purity of the compound can be further improved using column chromatography.
Scientific Research Applications
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of biological activities, including the regulation of cell proliferation, differentiation, and apoptosis. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been used to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes.
properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-19-10-16(17(20)14-9-11(18)3-8-15(14)19)24(21,22)13-6-4-12(23-2)5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYVVHMYVYMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947174.png)
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)

methanone](/img/structure/B2947178.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)
![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)


![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)